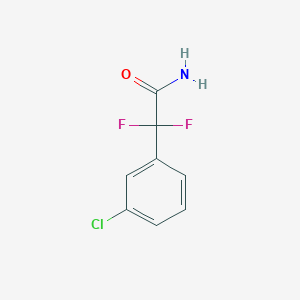

2-(3-Chlorophenyl)-2,2-difluoroacetamide

Description

Properties

Molecular Formula |

C8H6ClF2NO |

|---|---|

Molecular Weight |

205.59 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2,2-difluoroacetamide |

InChI |

InChI=1S/C8H6ClF2NO/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

UQABSVDTVGNGQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)N)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3-Chlorophenyl)-2,2-difluoroacetamide exhibit promising anticancer properties. Notably, derivatives have shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction. For instance, studies have assessed the compound's activity against various human cancer cell lines, revealing significant cytotoxic effects at nanomolar concentrations.

Antiparasitic Activity

The compound has been evaluated for its antiparasitic effects, particularly against Plasmodium falciparum and Trypanosoma cruzi. In vitro assessments demonstrated that certain derivatives displayed moderate activity against these pathogens without genotoxicity, making them candidates for further development in treating parasitic infections .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

Due to its unique structural features, this compound serves as an important intermediate in the synthesis of other chemical entities. Its difluoroacetamide moiety allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activities.

Chemical Reactivity Studies

The compound's reactivity has been studied to understand its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for elucidating the mechanisms of action and selectivity of similar compounds in drug development .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Potential

A study conducted by the National Cancer Institute evaluated the anticancer activity of various difluoroacetamides, including those similar to this compound. The results indicated significant inhibition rates across multiple cancer cell lines, highlighting the potential for developing new cancer therapies based on this compound's structure.

Case Study 2: Antiparasitic Efficacy

In vitro experiments assessed the efficacy of chlorinated derivatives against Trypanosoma cruzi. One derivative exhibited a promising profile with moderate activity against both forms of the parasite relevant to human infection while maintaining a non-genotoxic profile, suggesting suitability for further in vivo testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Derivatives

A key structural variation among difluoroacetamides is the position of the chlorine atom on the phenyl ring. For example:

- 2-(4-Chlorophenyl)-2,2-difluoroacetamide (e.g., CC-90009/Eragidomide, CAS: 1860875-51-9): This positional isomer features a 4-chlorophenyl group and is linked to a cereblon-targeting dioxopiperidinyl-isoindolinone moiety, making it a potent antineoplastic agent for treating acute myeloid leukemia (AML) .

- No direct therapeutic applications are reported for this isomer, suggesting positional sensitivity in biological targeting .

Table 1: Positional Isomer Comparison

| Compound | Chloro Position | Key Applications | Molecular Weight |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2,2-difluoroacetamide | 3 | Research intermediate | ~216.6 (est.) |

| CC-90009 (4-Chloro derivative) | 4 | Antineoplastic (AML treatment) | 461.85 |

Substituent Variations in the Acetamide Group

Modifications to the acetamide backbone or phenyl ring substituents significantly alter properties:

- 2-(2-Acetylamino-5-chlorophenyl)-2,2-difluoroethanoic acid (): Introduces a carboxylic acid group, enhancing solubility but reducing membrane permeability compared to the neutral acetamide.

- This compound (MW: 333.67) is studied for pesticidal applications .

Table 2: Substituent Impact on Properties

| Compound | Key Substituent | Solubility | Biological Activity |

|---|---|---|---|

| This compound | 3-Cl, neutral acetamide | Low | Research intermediate |

| 2-(4-Chlorophenoxy)-difluoroacetamide | Phenoxy, 2,4-difluorophenyl | Moderate | Pesticidal/Pharmaceutical |

| 2-(Acetylamino-5-Cl-phenyl)-difluoroethanoic acid | Carboxylic acid | High | Crystallography studies |

Hybrid Derivatives and Pharmacological Activity

- α,α-Difluorophenylacetamide-Statin Hybrids (): These hybrids combine difluoroacetamide moieties with statin frameworks, exhibiting antiplasmodial (IC₅₀: 0.8–2.3 µM) and trypanocidal activity. The difluoroacetamide group enhances metabolic stability, while the statin portion modulates lipid biosynthesis .

- DCZ19903 (): A quinazoline-linked difluoroacetamide (Compound 8) suppresses pathological ocular neovascularization by targeting VEGF and PDGF receptors. The difluoroacetamide group is critical for kinase inhibition .

Table 3: Pharmacological Profiles

| Compound | Target/Mechanism | Activity (IC₅₀/EC₅₀) | Application |

|---|---|---|---|

| DCZ19903 | VEGF/PDGF receptor inhibition | Sub-µM range | Ocular neovascularization |

| Statin-Difluoroacetamide Hybrids | Plasmodial membrane disruption | 0.8–2.3 µM | Antiplasmodial |

| CC-90009 | Cereblon E3 ligase modulation | nM range | AML therapy |

Preparation Methods

Reaction Mechanism and Substrate Scope

The most efficient route to this compound involves copper-catalyzed cross-coupling between 2-bromo-2,2-difluoroacetamide and 3-chlorophenyl boronic acid. This method, adapted from the work of Zhao et al., proceeds via a proposed mechanism involving oxidative addition of the bromo-difluoroacetamide to a copper(I) catalyst, followed by aryl transfer from the boronic acid (Figure 1). Key intermediates include a copper-fluoride complex and a transient difluorocarbene species, which undergoes C–C bond formation with the aryl donor.

Optimized Reaction Conditions

-

Catalyst : CuBr (10 mol%)

-

Ligand : Calixarene L1 (15 mol%)

-

Solvent : Hexafluoroisopropanol (HFIP)

-

Base : KF (2 equiv), MgCl (1 equiv)

-

Temperature : 70°C

-

Time : 8 hours

Under these conditions, the reaction achieves yields exceeding 85% for electron-deficient aryl donors like 3-chlorophenyl boronic acid. The use of HFIP as a solvent enhances solubility of the copper intermediates and stabilizes the transition state through hydrogen bonding.

Substrate Compatibility and Limitations

The protocol tolerates a wide range of aryl boronic acids, but electron-withdrawing groups (e.g., –Cl, –CF) on the phenyl ring improve reaction efficiency due to reduced steric hindrance and enhanced electrophilicity at the copper center. However, ortho-substituted aryl donors exhibit diminished yields (<60%), attributed to steric clashes during the reductive elimination step.

Nucleophilic Substitution via Difluoroacetamide Intermediates

Synthesis of 2-Bromo-2,2-difluoroacetamide

The precursor 2-bromo-2,2-difluoroacetamide is synthesized via bromination of difluoroacetamide using in anhydrous dichloromethane. The reaction proceeds quantitatively at 0°C, yielding a crystalline solid with a melting point of 92–94°C.

Procedure

-

Dissolve difluoroacetamide (1.0 equiv) in dry CHCl.

-

Add (1.2 equiv) dropwise under nitrogen at 0°C.

-

Stir for 4 hours at room temperature.

-

Quench with ice-water, extract with CHCl, and purify via recrystallization (hexane/EtOAc).

Coupling with 3-Chlorophenyl Grignard Reagents

An alternative approach involves reacting 2-bromo-2,2-difluoroacetamide with 3-chlorophenylmagnesium bromide in tetrahydrofuran (THF). This method, while less atom-economical than copper catalysis, provides moderate yields (65–70%) and avoids transition-metal contaminants.

Key Observations

-

Temperature Control : Maintaining the reaction at −78°C prevents decomposition of the Grignard reagent.

-

Workup : Sequential quenching with NHCl and extraction with EtOAc minimizes side product formation.

Formulation and Purification Strategies

Stock Solution Preparation

For biological testing, this compound is dissolved in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL.

| Parameter | Value |

|---|---|

| Solubility in DMSO | >50 mg/mL |

| Storage Temperature | −20°C (lyophilized) |

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively separates the target compound from unreacted starting materials. Retention time: 12.3 minutes at 254 nm.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Q & A

Q. How to address low yields in the final fluorination step of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.